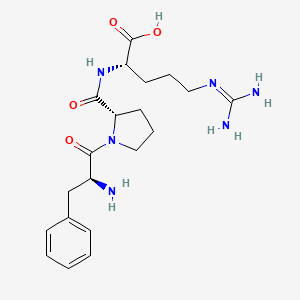

苯丙氨酰-脯氨酰-精氨酸

描述

Phenylalanyl-prolyl-arginine is a compound that has been evaluated as an alternative anticoagulant to lithium heparin for blood gas and whole-blood electrolyte analyses . It’s not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

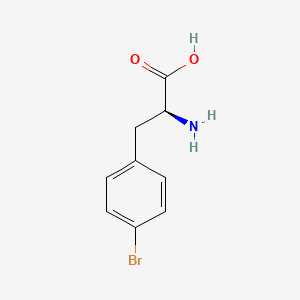

Synthesis Analysis

The synthesis of substituted d-phenylalanines, which could be a part of Phenylalanyl-prolyl-arginine, has been achieved with a novel one-pot approach by coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization . This process is based on stereoselective oxidation and nonselective reduction .Chemical Reactions Analysis

While specific chemical reactions involving Phenylalanyl-prolyl-arginine are not mentioned in the sources, the synthesis process mentioned earlier involves amination and chemoenzymatic deracemization .科学研究应用

1. 酶活性测定开发

苯丙氨酰-脯氨酰-精氨酸,特别是以L-脯氨酰-L-苯丙氨酰-L-精氨酸-α-萘酯(Pro-Phe-Arg-NE)的形式,已被用于开发对卡利克雷因等酶具有高灵敏度的测定方法。这种应用在临床化学中是至关重要的,用于检测人类尿液中具有高灵敏度的酶。使用Pro-Phe-Arg-NE可以检测到人类尿液卡利克雷因的微量浓度,这是酶活性测定方法的重大进展(Hitomi, Niinobe, & Fujii, 1980)。

2. 行为和镇痛研究

在神经生物学研究中,像L-苯丙氨酰-L-精氨酸这样的肽已被研究其在小鼠中枢神经系统中引入时的行为和镇痛效应。这项研究对于理解特定肽的中枢效应及其在神经学治疗或研究中的潜在应用至关重要(Mrowiec, Plech, Siemion, & Herman, 1992)。

3. 精氨酸代谢研究

精氨酸在各种代谢过程中的作用,作为苯丙氨酰-脯氨酰-精氨酸的关键组成部分,已被广泛研究。精氨酸以其在细胞功能中的多功能性而闻名,有助于蛋白质、一氧化氮、尿素、多胺、脯氨酸、谷氨酸、肌酸和精氨酸的合成。这些研究突出了精氨酸在健康和疾病中的重要性,为其代谢途径和调节机制提供了见解(Wu & Morris, 1998)。

4. 蛋白质修饰研究

苯甘醛,一种用于对蛋白质中精氨酸残基进行化学修饰的试剂,已成为了解蛋白质结构和功能的研究课题。涉及苯甘醛与精氨酸残基反应的研究在蛋白质化学领域做出了重大贡献,有助于阐明蛋白质功能和相互作用(Takahashi, 1968)。

5. 肽合成研究

合成含有苯丙氨酰-脯氨酰-精氨酸的肽,如L-精氨酰-L-脯氨酰-L-脯氨酰-甘氨酰-L-苯丙氨酰-L-丝氨酰-L-苯丙氨酰-L-精氨酸,一直是肽研究的重点。这项研究有助于开发具有潜在治疗应用的新型肽,并有助于理解肽的结构和功能(Boissonnas, Guttmann, & Jaquenoud, 1960)。

6. 癌症研究

精氨酸在肿瘤细胞代谢中的作用,特别是在某些癌症中精氨酸营养需求不足的背景下,已成为一个重要的研究领域。了解肿瘤细胞对精氨酸的依赖性已导致涉及精氨酸剥夺的潜在治疗策略,为癌症治疗开辟了新途径(Patil, Bhaumik, Babykutty, Banerjee, & Fukumura, 2016)。

属性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N6O4/c21-14(12-13-6-2-1-3-7-13)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)8-4-10-24-20(22)23/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUPOKHATNSWCY-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylalanyl-prolyl-arginine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)

![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1331040.png)